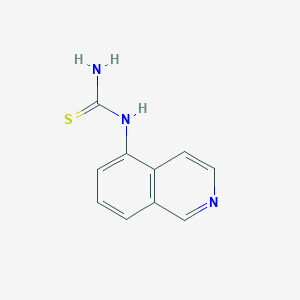

N-(5-isoquinolinyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-isoquinolinyl)thiourea is a chemical compound that has gained significant attention in scientific research over the past few decades. It is a potent inhibitor of various enzymes, including protein kinase C, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

- (isoquinolin-5-yl)thiourea exhibits antibacterial properties, making it relevant for combating bacterial infections. Researchers have explored its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

- Thiourea derivatives, including (isoquinolin-5-yl)thiourea , have antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage. Their role in preventing oxidative stress-related diseases is an active area of investigation .

- Scientists have studied the antitumor effects of thiourea derivatives. (isoquinolin-5-yl)thiourea may inhibit cancer cell growth, making it a potential candidate for cancer therapy. Further research aims to elucidate its mechanisms and optimize its efficacy .

- Thiourea compounds possess anti-inflammatory activity(isoquinolin-5-yl)thiourea may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory disorders .

- Alzheimer’s disease involves neuroinflammation and oxidative stress. Researchers explore thiourea derivatives, including (isoquinolin-5-yl)thiourea , as potential neuroprotective agents. These compounds may mitigate Alzheimer’s-related pathology .

- Malaria remains a global health challenge. Some thiourea derivatives exhibit antimalarial activity. Researchers investigate whether (isoquinolin-5-yl)thiourea could be part of novel antimalarial drug development .

Antibacterial Activity

Antioxidant Potential

Anticancer Research

Anti-Inflammatory Properties

Anti-Alzheimer’s Investigations

Antimalarial Studies

Mechanism of Action

Target of Action

The primary target of the compound (isoquinolin-5-yl)thiourea is the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme that is widely distributed in nature . It plays a crucial role in the synthesis of melanin, catalyzing two distinct reactions: a hydroxylation of monophenols to o-diphenols (monophenolase activity) and an oxidation of o-diphenols to o-quinones (diphenolase activity) .

Mode of Action

(isoquinolin-5-yl)thiourea interacts with tyrosinase, inhibiting its enzymatic activity . Among the synthesized compounds, (isoquinolin-5-yl)thiourea was found to be the most active one, with an inhibition constant (Ki) of 119.22 μM . The inhibition kinetics analyzed using Lineweaver – Burk double reciprocal plots revealed that (isoquinolin-5-yl)thiourea acts as a competitive inhibitor .

Biochemical Pathways

(isoquinolin-5-yl)thiourea affects the melanin synthesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in the production of o-diphenols and o-quinones, the downstream products of the enzymatic reactions catalyzed by tyrosinase .

Result of Action

The molecular and cellular effects of (isoquinolin-5-yl)thiourea’s action primarily involve the inhibition of tyrosinase activity . This leads to a decrease in the production of melanin, which can have various effects depending on the specific cellular context .

properties

IUPAC Name |

isoquinolin-5-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPWHCXCGYRECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isoquinolinyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)

![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)

![2-(2-(4-chloro-2-methylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2619733.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)

![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2619739.png)

![2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2619741.png)